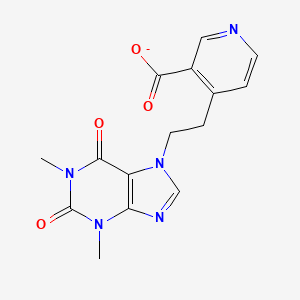![molecular formula C11H18BNO5 B13091513 4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13091513.png)
4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide is a complex organic compound with a unique structure that includes both oxazaborolidine and oxazaborolium moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide typically involves multiple steps. One common approach is the reaction of tert-butyl 4-methyl-1-oxopentan-2-ylcarbamate with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide has several scientific research applications:
Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in asymmetric synthesis and chiral transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by facilitating the formation or breaking of chemical bonds through its unique structure. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-methyl-1-oxopentan-2-ylcarbamate
- 3-Methyl-1-[3-methyl-1-oxo-1-(2,3,4,5-tetrahydroxypentoxy)pentan-2-yl]oxy-1-oxopentan-2-yl]oxy-1-oxopentan-2-yl] 2-acetyloxy-3-methylpentanoate
Uniqueness
4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide stands out due to its dual oxazaborolidine and oxazaborolium structure, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and biological interactions.
Propriétés
Formule moléculaire |
C11H18BNO5 |
|---|---|
Poids moléculaire |
255.08 g/mol |
Nom IUPAC |
4-methyl-2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)pentanal |
InChI |
InChI=1S/C11H18BNO5/c1-8(2)4-9(7-14)12-13(3,5-10(15)17-12)6-11(16)18-12/h7-9H,4-6H2,1-3H3 |
Clé InChI |
YCQILVRFMJRSFY-UHFFFAOYSA-N |
SMILES canonique |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C(CC(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


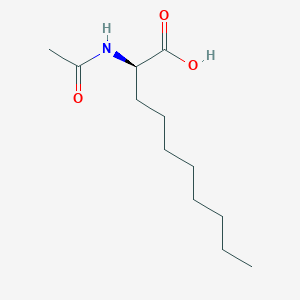
![2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091435.png)
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13091442.png)
![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13091450.png)
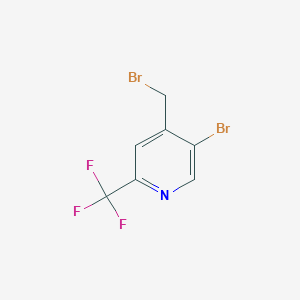
![trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13091458.png)
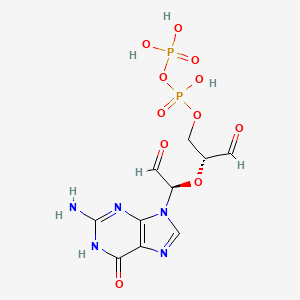

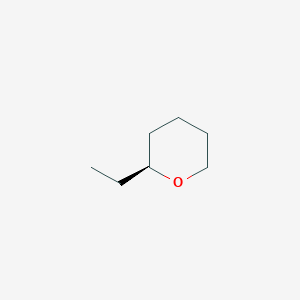


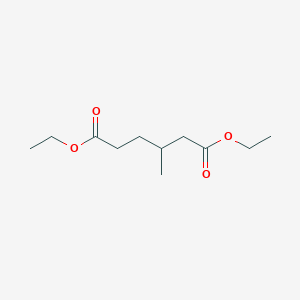
![7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13091509.png)
